![molecular formula C20H18Se3 B14696615 Benzene, 1,1',1''-[ethylidynetris(seleno)]tris- CAS No. 22859-19-4](/img/structure/B14696615.png)
Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- is an organoselenium compound with the molecular formula C20H18Se3. This compound features a benzene ring structure with three selenium atoms attached via an ethylidynetris linkage.
Méthodes De Préparation
The synthesis of Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- typically involves the reaction of benzene derivatives with selenium-containing reagents under specific conditions. One common method includes the use of ethylidynetris(phenyl)selenium as a precursor, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the reaction .
Analyse Des Réactions Chimiques
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of selenide derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials, including semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- involves its interaction with cellular components, leading to various biochemical effects. The selenium atoms in the compound can participate in redox reactions, influencing cellular redox status and modulating the activity of redox-sensitive enzymes. This can result in the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocystine: An amino acid derivative with significant biological activity.
Selenomethionine: Another amino acid derivative used in nutritional supplements and studied for its anticancer properties.
What sets Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- apart is its unique structure with three selenium atoms linked via an ethylidynetris group, providing distinct chemical and biological properties .
Propriétés
Numéro CAS |
22859-19-4 |
|---|---|
Formule moléculaire |
C20H18Se3 |
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
1,1-bis(phenylselanyl)ethylselanylbenzene |
InChI |
InChI=1S/C20H18Se3/c1-20(21-17-11-5-2-6-12-17,22-18-13-7-3-8-14-18)23-19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
AMNWPWWLVFDKNZ-UHFFFAOYSA-N |
SMILES canonique |
CC([Se]C1=CC=CC=C1)([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


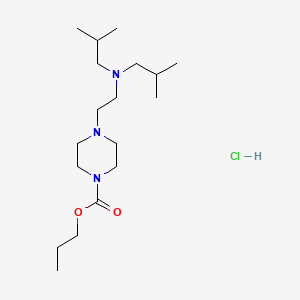
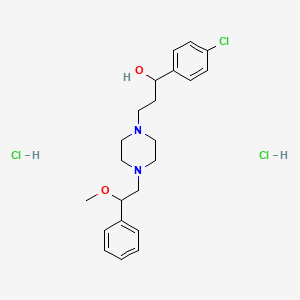
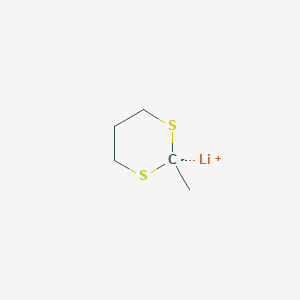

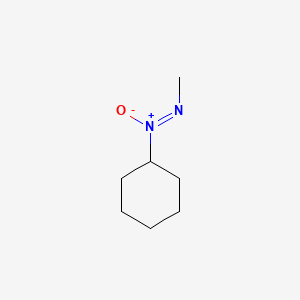
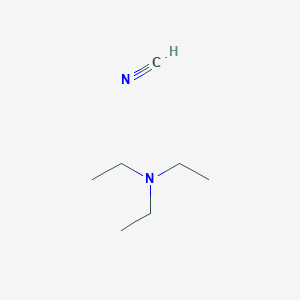
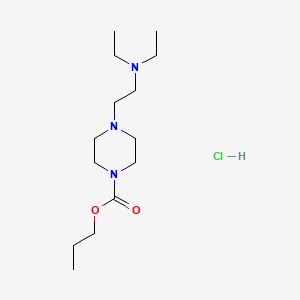
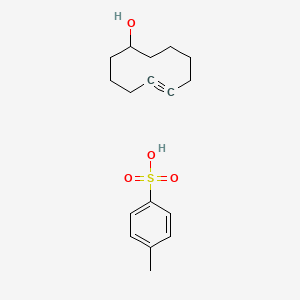
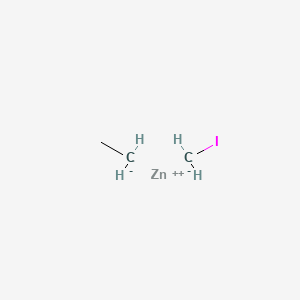
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

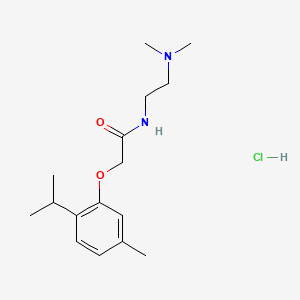
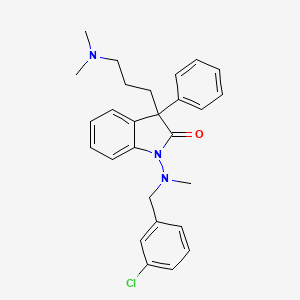
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
